Methyl 3,3-difluoro-2,2-dihydroxypropanoate
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Overview
Description
Methyl 3,3-difluoro-2,2-dihydroxypropanoate is an organic compound with the molecular formula C4H6F2O4 It is a derivative of propanoic acid, characterized by the presence of two fluorine atoms and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-difluoro-2,2-dihydroxypropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3,3-difluoro-2-oxopropanoate with a suitable reducing agent to introduce the hydroxyl groups. The reaction typically requires controlled conditions, such as low temperatures and specific solvents, to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-difluoro-2,2-dihydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the hydroxyl groups or reduce the carbonyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature control to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methyl 3,3-difluoro-2-oxopropanoate, while reduction can produce methyl 3,3-difluoro-2-hydroxypropanoate .
Scientific Research Applications
Methyl 3,3-difluoro-2,2-dihydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3,3-difluoro-2,2-dihydroxypropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its biological activity. The hydroxyl groups play a role in hydrogen bonding and other interactions that contribute to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3-difluoro-2-oxopropanoate
- Dimethyl (3,3-difluoro-2-oxoheptyl) Phosphonate
- Methyl 3,3-difluoro-2-hydroxypropanoate
Uniqueness
Methyl 3,3-difluoro-2,2-dihydroxypropanoate is unique due to the presence of both fluorine atoms and hydroxyl groups, which impart distinct chemical and physical properties. These features differentiate it from similar compounds and make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C4H6F2O4 |
---|---|
Molecular Weight |
156.08 g/mol |
IUPAC Name |
methyl 3,3-difluoro-2,2-dihydroxypropanoate |
InChI |
InChI=1S/C4H6F2O4/c1-10-3(7)4(8,9)2(5)6/h2,8-9H,1H3 |
InChI Key |
JETBDXRHONBQBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)F)(O)O |
Origin of Product |
United States |
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